molecular formula C10H14ClNO4S B222628 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B222628
M. Wt: 279.74 g/mol
InChI Key: WVQCJMXHEZQPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, also known as CEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEES belongs to a family of compounds known as sulfur mustard analogs, which are structurally similar to the chemical warfare agent sulfur mustard. Despite its potential dangers, CEES has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.

Mechanism of Action

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide acts as an alkylating agent, meaning that it can add alkyl groups to DNA, RNA, and proteins, which can lead to damage and cell death. It has been shown to induce DNA damage and apoptosis in various cell types, including cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including its ability to induce oxidative stress, inflammation, and apoptosis. It has also been shown to affect various signaling pathways, including the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in various cell types, which can be useful for studying the mechanisms of cell death and cancer. However, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, including its potential as a therapeutic agent for various diseases, its use in studying the mechanisms of cell death and cancer, and its potential as a tool for studying oxidative stress and inflammation. Further research is needed to fully understand the potential applications of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide in scientific research.

Synthesis Methods

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology. It has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.

properties

Product Name

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3

InChI Key

WVQCJMXHEZQPDT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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